molecular formula C22H28Cl2O4 B142194 Mometasone CAS No. 105102-22-5

Mometasone

Cat. No. B142194
M. Wt: 427.4 g/mol
InChI Key: QLIIKPVHVRXHRI-CXSFZGCWSA-N
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Description

Mometasone Description

Mometasone is a synthetic corticosteroid with potent anti-inflammatory properties, used in various formulations for the treatment of different conditions. It is available as an inhaled glucocorticoid for asthma, a topical treatment for dermatological disorders, and an intranasal spray for allergic rhinitis. Mometasone furoate, a specific form of mometasone, has been shown to be effective in improving lung function and controlling symptoms in patients with moderate to mild asthma . It is also used in dermatology for conditions like atopic dermatitis, seborrhoeic dermatitis, and psoriasis, offering the convenience of once-daily administration and a low risk of causing skin atrophy . For allergic rhinitis, mometasone furoate nasal spray is a well-tolerated and effective treatment option .

Synthesis Analysis

Molecular Structure Analysis

Mometasone has a specific molecular structure characterized by a 16 alpha-methyl analogue of beclomethasone. This structure is responsible for its high potency and effectiveness in treating inflammation and related symptoms in various conditions .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving mometasone. However, its mechanism of action typically involves binding to glucocorticoid receptors, modulating gene expression, and reducing the production of inflammatory cytokines and mediators .

Physical and Chemical Properties Analysis

Mometasone furoate is a potent molecule with low systemic bioavailability, which minimizes potential systemic side effects. It has been found to be a potent inhibitor of cytokine production, with very low concentrations effectively inhibiting the production of IL-1, IL-6, and TNF-alpha . The compound's physical and chemical properties allow it to be formulated in various delivery systems, including dry powder inhalers, creams, ointments, lotions, and nasal sprays, to target different tissues and conditions .

Case Studies

Several studies have demonstrated the efficacy and safety of mometasone in treating different conditions. In asthma, mometasone furoate improved FEV1 and other secondary efficacy variables such as peak expiratory flow rate (PEFR), asthma symptoms, and nocturnal awakenings . In dermatological applications, mometasone 0.1% showed significant superiority over less potent glucocorticoids and was as effective as other potent glucocorticoids with a low potential for adverse systemic effects . In allergic rhinitis, mometasone furoate nasal spray was effective in both treatment and prophylaxis of nasal symptoms . Additionally, mometasone has been shown to have divergent effects on eosinophil and neutrophil apoptosis, enhancing eosinophil apoptosis while inhibiting neutrophil apoptosis, which may contribute to its therapeutic effects in asthma .

Scientific Research Applications

Apoptosis Effects in Human Cells

Mometasone, a potent synthetic glucocorticoid, has been shown to exhibit divergent effects on apoptosis in human eosinophils and neutrophils. It enhances eosinophil apoptosis while inhibiting neutrophil apoptosis, suggesting significant implications for inflammatory responses and asthma treatment (Zhang et al., 2002).

Pharmacology and Efficacy in Allergic Rhinitis

Mometasone furoate is utilized in intranasal formulations to manage allergic rhinitis. Its efficacy in reducing nasal symptoms and its good tolerability make it a valuable option for this condition (Baldwin & Scott, 2008).

Topical Corticosteroid Formulations

Extensive research on mometasone furoate has led to the development of new galenic formulations. These formulations balance efficacy and safety, making mometasone a preferred choice for treating inflammatory skin diseases (Molin et al., 2013).

Receptor Affinities and Metabolites

The receptor binding affinities of mometasone furoate metabolites and degradation products have been studied, providing insights into their potential contributions to systemic side effects (Valotis & Högger, 2004).

Nasal Spray Features in Allergic Rhinitis

Mometasone furoate nasal spray demonstrates potent efficacy and tolerability in managing allergic rhinitis. Its minimal systemic activity and once-daily dosing convenience make it a practical therapeutic option (Schenkel, 2003).

Mometasone Furoate in Asthma Management

Mometasone furoate, available in an inhaled format, effectively treats asthma in adults and children. It shows a topically potent glucocorticoid profile with a favorable risk-benefit profile (Cowie et al., 2009).

Anti-inflammatory and Systemic Effects in Mice

Mometasone furoate displays a higher therapeutic index compared to beclomethasone in terms of local anti-inflammatory effects and lower systemic effects in mice (Ogawa et al., 2009).

Pharmacological and Receptor Kinetics

The molecular pharmacology of mometasone furoate, including its receptor binding kinetics and tissue affinity, aligns with its clinical efficacy and safety data (Valotis et al., 2004).

Antagonizing Bronchoconstriction in Asthma

Mometasone furoate has shown potential in antagonizing bronchoconstriction in patients with mild asthma, indicating its utility in asthma management (Holgate et al., 2000).

Bioavailability and Tolerability

The bioavailability and tolerability of mometasone furoate in various formulations have been examined, highlighting its suitability for application on inflamed and sensitive skin (Korting et al., 2012).

Safety And Hazards

Mometasone furoate can cause skin irritation, serious eye irritation, respiratory irritation, and may damage fertility or the unborn child . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eye, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28Cl2O4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIIKPVHVRXHRI-CXSFZGCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)O)C)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10872412
Record name Mometasone
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Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mometasone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014902
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Solubility

Practically insoluble., 5.23e-03 g/L
Record name Mometasone
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Record name Mometasone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014902
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Unbound corticosteroids cross cell membranes and bind with high affinity to specific cytoplasmic receptors. Inflammation is decreased by diminishing the release of leukocytic acid hydrolases, prevention of macrophage accumulation at inflamed sites, interference with leukocyte adhesion to the capillary wall, reduction of capillary membrane permeability, reduction of complement components, inhibition of histamine and kinin release, and interference with the formation of scar tissue. The antiinflammatory actions of corticosteroids are thought to involve phospholipase A2 inhibitory proteins, lipocortins, which control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes. Mometasone furoate has been shown in vitro to exhibit a binding affinity for the human glucocorticoid receptor which is approximately 12 times that of dexamethasone, 7 times that of triamcinolone acetonide, 5 times that of budesonide, and 1.5 times that of fluticasone.
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Product Name

Mometasone

CAS RN

105102-22-5
Record name Mometasone
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Record name Mometasone [INN:BAN]
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Record name Mometasone
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Record name (11�, 16α)-9,21-Dichloro-11,17-Dihydroxy-16-Methylpregna-1,4-Diene-3,20- Dione
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Record name MOMETASONE
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Record name Mometasone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

218-220 °C, 218 - 220 °C
Record name Mometasone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00764
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Record name Mometasone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014902
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24,400
Citations
A Prakash, P Benfield - Drugs, 1998 - Springer
… have been reported with mometasone. Mometasone has shown a low risk of primary sensitisation and cross-reactions in preliminary patch test studies. Mometasone is a well tolerated …
Number of citations: 146 link.springer.com
M Zitt, T Kosoglou, J Hubbell - Drug safety, 2007 - Springer
… is mometasone furoate nasal spray, a potent and effective treatment for seasonal and perennial allergic rhinitis and nasal polyposis. Mometasone … exposure to mometasone furoate after …
Number of citations: 103 link.springer.com
D Passali, MC Spinosi… - Multidisciplinary …, 2016 - mrmjournal.biomedcentral.com
… of effectiveness and safety between mometasone furoate (MF) and its main competitors. Searching through Pub Med and Google Scholar and using as entries “mometasone furoate”, “…
Number of citations: 71 mrmjournal.biomedcentral.com
BE Barton, JP Jakway, SR Smith… - Immunopharmacology …, 1991 - Taylor & Francis
… Mometasone furoate had previously been shown to be a very … possible mechanism of mometasone furoate's high potency. … compare the potency of mometasone furoate in inhibiting the …
Number of citations: 127 www.tandfonline.com
CE Brightling, S McKenna, B Hargadon, S Birring… - Thorax, 2005 - thorax.bmj.com
… mometasone compared with placebo progressively from the least to the most eosinophilic tertile. The mean change in post-bronchodilator FEV 1 with mometasone … inhaled mometasone …
Number of citations: 436 thorax.bmj.com
Å Boström, H Lindman, C Swartling, B Berne… - Radiotherapy and …, 2001 - Elsevier
… The aim of this study was to investigate the effect of mometasone furoate cream (MMF) on … The primary aim of this study was to determine whether a corticosteroid cream, mometasone …
Number of citations: 311 www.sciencedirect.com
NK Veien, P Ølholm Larsen… - British Journal of …, 1999 - academic.oup.com
… , mometasone furoate. In a prospective, open, randomized trial, 120 patients with chronic hand eczema were treated daily with mometasone … up to 36 weeks with mometasone furoate on …
Number of citations: 207 academic.oup.com
SC Lazarus, JA Krishnan, TS King… - … England Journal of …, 2019 - Mass Medical Soc
… had mild, persistent asthma to receive mometasone (an inhaled glucocorticoid), tiotropium (a … The primary outcome was the response to mometasone as compared with placebo and to …
Number of citations: 123 www.nejm.org
…, Mometasone Furoate Nasal Spray With … - Annals of Allergy …, 2008 - Elsevier
… mometasone furoate NS plus loratadine and mometasone … Both mometasone furoate NS treatment regimens were more … CONCLUSIONS: Combination therapy with mometasone …
Number of citations: 122 www.sciencedirect.com
CB Small, J Hernandez, A Reyes, E Schenkel… - Journal of Allergy and …, 2005 - Elsevier
… pump spray unit containing an aqueous suspension of mometasone furoate monohydrate equivalent to 0.05% wt/wt mometasone furoate calculated on the anhydrous basis. The …
Number of citations: 201 www.sciencedirect.com

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